2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Lipophilicity Drug-likeness Scaffold selection

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline (CAS 81532-44-7) is a partially saturated, fused bicyclic heterocycle belonging to the tetrahydroquinazoline class. It features a chlorine leaving group at the C2 position and an ethoxy substituent at the C4 position on a 5,6,7,8-saturated quinazoline core.

Molecular Formula C10H13ClN2O
Molecular Weight 212.68
CAS No. 81532-44-7
Cat. No. B2878531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
CAS81532-44-7
Molecular FormulaC10H13ClN2O
Molecular Weight212.68
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1CCCC2)Cl
InChIInChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3
InChIKeyLRRWZUGSRZODMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline (CAS 81532-44-7): Core Physicochemical Identity and Scaffold Context


2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline (CAS 81532-44-7) is a partially saturated, fused bicyclic heterocycle belonging to the tetrahydroquinazoline class. It features a chlorine leaving group at the C2 position and an ethoxy substituent at the C4 position on a 5,6,7,8-saturated quinazoline core [1]. The compound has a molecular weight of 212.67 g/mol, formula C10H13ClN2O, a calculated XLogP3 of 3.1, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. It is commercially catalogued as a 'versatile small molecule scaffold' and is employed primarily as a synthetic building block for constructing pharmacologically active derivatives, particularly in kinase-targeted and antimicrobial research programs .

Why 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline Cannot Be Casually Replaced by Other Tetrahydroquinazoline Analogs


Generic substitution among tetrahydroquinazoline building blocks is inadvisable because the C4 substituent governs key physicochemical properties—lipophilicity, hydrogen-bonding capacity, and steric bulk—that directly determine downstream synthetic compatibility, pharmacokinetic profile, and target engagement of the final elaborated molecules [1][2]. The 4-ethoxy group confers a calculated XLogP3 of 3.1 and a topological polar surface area (TPSA) of 35 Ų, compared to 2.4 and 25.8 Ų for the unsubstituted 2-chloro-5,6,7,8-tetrahydroquinazoline [1]. Literature SAR on related quinazoline kinase inhibitor series demonstrates that even minor alkoxy modifications at C4 (methoxy → ethoxy) can produce measurable shifts in target potency; for example, in the 4-alkoxy-2-phenylquinazoline series, the 4-ethoxy derivative achieved an antiplatelet IC50 of 1.60 μM, representing approximately 13-fold the potency of aspirin, a difference that can vanish with alternative 4-alkoxy substituents [3]. These quantitative divergences illustrate why building block selection at procurement is a consequential scientific decision.

Head-to-Head Evidence: Quantitative Differentiation of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline Against Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of C4-Substituted Tetrahydroquinazoline Building Blocks

The 4-ethoxy substituent drives a meaningful increase in computed lipophilicity versus the unsubstituted parent. 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline exhibits a PubChem-computed XLogP3 of 3.1, compared to XLogP3 = 2.4 for 2-chloro-5,6,7,8-tetrahydroquinazoline, which lacks the C4 alkoxy group entirely [1]. This ΔXLogP3 of +0.7 log units translates to an approximately 5-fold difference in predicted octanol/water partition coefficient, a magnitude that can significantly influence membrane permeability and solubility profiles in lead optimization campaigns.

Lipophilicity Drug-likeness Scaffold selection

Hydrogen-Bond Acceptor Capacity: Differentiating C4-Ethoxy from C4-Methyl and C4-Chloro Analogs

The 4-ethoxy oxygen provides an additional hydrogen-bond acceptor (HBA) site not available in C4-alkyl or C4-halogen analogs. PubChem lists a total HBA count of 3 for the target compound (two ring nitrogens plus the ethoxy oxygen), versus 2 for both 2-chloro-5,6,7,8-tetrahydroquinazoline and 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline [1][2]. This third HBA site can participate in key interactions with kinase hinge regions or other polar binding pockets, as evidenced in quinazoline VEGFR2 inhibitor series where 4-alkoxy substitution patterns directly modulate target affinity [3].

Hydrogen bonding Molecular recognition Kinase hinge binding

Topological Polar Surface Area Differentiation for Blood-Brain Barrier and Oral Bioavailability Prediction

The 4-ethoxy substituent increases the topological polar surface area (TPSA) of the target compound to 35 Ų, compared to 25.8 Ų for 2-chloro-5,6,7,8-tetrahydroquinazoline (unsubstituted) and an estimated ~26 Ų for the 4-methyl analog [1]. Both values remain well below the widely accepted threshold of 60–90 Ų for passive oral absorption and below the ~90 Ų cutoff for blood-brain barrier penetration, meaning the ethoxy modification adds polarity without compromising membrane permeability prospects. The 4-ethoxy-2-phenylquinazoline precedent confirms that 4-alkoxy substitution can be deployed without loss of cellular activity: IC50 = 1.60 μM in antiplatelet assays [2].

TPSA CNS drug design Oral bioavailability

SAR Precedent: 4-Ethoxy as an Optimal Alkoxy Substituent in Quinazoline Bioactivity Series

In a systematically evaluated series of 4-alkoxy-2-phenylquinazoline derivatives, the 4-ethoxy congener (compound 7) demonstrated the most potent antiplatelet activity with an IC50 of 1.60 μM, approximately 13-fold more potent than aspirin in the same assay [1]. This head-to-head comparison within a 4-alkoxy series provides quantitative class-level evidence that the ethoxy substituent can represent an optimal balance of steric and electronic properties at the C4 position, supporting the rationale for selecting the 4-ethoxy-substituted tetrahydroquinazoline scaffold over its 4-methoxy, 4-propoxy, or 4-unsubstituted counterparts when building focused libraries.

Structure-activity relationship 4-alkoxy optimization Quinazoline antiplatelet

Orthogonal Synthetic Reactivity: The C2-Cl / C4-OEt Leaving Group Pair for Sequential Derivatization

The target compound presents two electronically differentiated positions amenable to sequential nucleophilic substitution: the C2 chlorine (activated toward SNAr by the adjacent ring nitrogens) and the C4 ethoxy group (a poorer leaving group, requiring more forcing conditions or specific nucleophiles). This orthogonal reactivity profile allows stepwise introduction of two distinct diversity elements without protecting group manipulation, a feature not available in 2-chloro-5,6,7,8-tetrahydroquinazoline (only one reactive center) or 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (two equivalent leaving groups requiring selectivity control) [1]. The reactivity hierarchy C2-Cl >> C4-OEt has been experimentally demonstrated in the aromatic quinazoline series, where 2-chloro-4-ethoxyquinazoline undergoes selective nucleophilic displacement at C2 with amines while preserving the C4-ethoxy for subsequent transformations [2].

Orthogonal functionalization Sequential derivatization Nucleophilic aromatic substitution

Molecular Weight and Rotatable Bond Profile for Lead-Likeness Optimization

With a molecular weight of 212.67 Da and two rotatable bonds (the ethoxy ethyl group), 2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline sits within the lower range of lead-like chemical space (MW < 350 Da recommended for lead optimization starting points). In comparison, the unsubstituted 2-chloro-5,6,7,8-tetrahydroquinazoline has a molecular weight of 168.62 Da and zero rotatable bonds, while 2-chloro-4-ethyl-5,6,7,8-tetrahydroquinazoline has a molecular weight of 196.67 Da with one rotatable bond [1]. The target compound's rotatable bond count of 2 provides a modest increase in conformational flexibility that can be beneficial for induced-fit binding while retaining a favorable ligand efficiency profile.

Lead-likeness Fragment-based drug discovery Molecular property filtering

Optimal Application Scenarios for 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline Based on Differentiated Evidence


Kinase Inhibitor Library Design Requiring C4 Hydrogen-Bond Acceptor Functionality

When constructing a focused tetrahydroquinazoline library targeting the ATP-binding site of kinases (e.g., VEGFR2, EGFR, CDK families), the 4-ethoxy oxygen provides a strategically positioned hydrogen-bond acceptor that can engage the hinge region or the DFG-motif backbone. The SAR precedent from 4-alkoxyquinazoline VEGFR2 inhibitors demonstrates that 4-alkoxy substitution can yield low nanomolar potency (IC50 = 2.72 nM against VEGFR2 in lead compound 3j), and the antiplatelet series confirms 4-ethoxy as an advantaged substituent among alkoxy congeners [1][2]. The orthogonal C2-Cl/C4-OEt reactivity pair furthermore enables sequential introduction of hinge-binding motifs at C2 and solvent-exposed groups at C4 [3].

CNS-Penetrant Lead Generation with Balanced Polarity Requirements

For neuroscience programs where blood-brain barrier penetration is required, the target compound's TPSA of 35 Ų (well below the ~90 Ų CNS cutoff) combined with a moderate XLogP3 of 3.1 places it in a favorable CNS drug-like property window [1]. The additional polar surface contributed by the ethoxy oxygen (+9.2 Ų vs. unsubstituted scaffold) increases solubility without jeopardizing passive CNS permeability, making this scaffold particularly suitable for targets such as serotonin receptors (5-HT6 antagonists have been developed on tetrahydroquinazoline cores) and acetylcholinesterase, where balanced polarity is critical [2].

Antimicrobial DHFR Inhibitor Development Leveraging Scaffold Versatility

The tetrahydroquinazoline scaffold is a validated core for dihydrofolate reductase (DHFR) inhibitors, as demonstrated by the 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline series that achieved IC50 values in the 0.1–1.0 μM range against parasitic DHFR enzymes [1]. The 2-chloro-4-ethoxy derivative serves as a late-stage diversification intermediate: the C2-Cl can be displaced with amine nucleophiles to install the critical 2-amino group, while the C4-ethoxy can be retained or further modified. This synthetic strategy was successfully employed in the piritrexim analog series, where systematic variation at multiple positions on the tetrahydroquinazoline core yielded DHFR inhibitors with selectivity for pathogen over human enzymes [1].

Topoisomerase II Inhibitor Optimization with Tunable Lipophilicity

Recent disclosures of tetrahydroquinazoline-based human topoisomerase IIα inhibitors, exemplified by ARN-21934 (IC50 = 2 μM for DNA relaxation inhibition, approximately 60-fold more potent than etoposide), highlight the scaffold's relevance in anticancer drug discovery [1][2]. The 2-chloro-4-ethoxy precursor enables rapid diversification at C2 while the 4-ethoxy group provides a baseline lipophilicity (XLogP3 = 3.1) that can be tuned through subsequent transformations. The scaffold's druglike properties—including the reported excellent metabolic stability and solubility of optimized tetrahydroquinazoline topoII inhibitors—can be partially attributed to the balanced physicochemical profile conferred by the initial building block selection [1].

Quote Request

Request a Quote for 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.